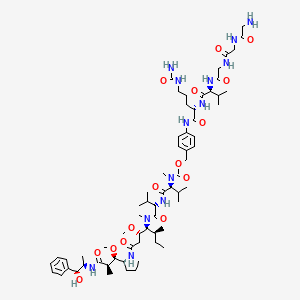

Gly3-VC-PAB-MMAE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C64H103N13O15 |

|---|---|

Molecular Weight |

1294.6 g/mol |

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C64H103N13O15/c1-15-39(8)55(47(90-13)31-51(81)77-30-20-24-46(77)57(91-14)40(9)58(83)70-41(10)56(82)43-21-17-16-18-22-43)75(11)62(87)53(37(4)5)74-61(86)54(38(6)7)76(12)64(89)92-35-42-25-27-44(28-26-42)71-59(84)45(23-19-29-67-63(66)88)72-60(85)52(36(2)3)73-50(80)34-69-49(79)33-68-48(78)32-65/h16-18,21-22,25-28,36-41,45-47,52-57,82H,15,19-20,23-24,29-35,65H2,1-14H3,(H,68,78)(H,69,79)(H,70,83)(H,71,84)(H,72,85)(H,73,80)(H,74,86)(H3,66,67,88)/t39-,40+,41+,45-,46-,47+,52-,53-,54-,55-,56+,57+/m0/s1 |

InChI Key |

DTPCLFVVLIDRFT-DYQZUOJJSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)CN |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Enzymatic Cleavage of the VC Linker in Gly3-VC-PAB-MMAE

Executive Summary

Gly3-VC-PAB-MMAE is a specialized drug-linker module used in the synthesis of Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs).[1][2][] It combines a triglycine (Gly3) spacer for steric accessibility and solubility, a Valine-Citrulline (VC) dipeptide trigger for lysosomal specificity, and a p-aminobenzyl (PAB) self-immolative spacer to ensure the release of the unmodified cytotoxic payload, Monomethyl Auristatin E (MMAE).

This guide provides a rigorous technical analysis of the enzymatic cleavage mechanism mediated by Cathepsin B, accompanied by a validated in vitro cleavage protocol and critical troubleshooting insights for drug development professionals.

Part 1: Mechanistic Foundations

The efficacy of this linker system relies on a precise cascade of biochemical events triggered upon internalization into the target cell's lysosome.[4] The mechanism is bipartite: Enzymatic Hydrolysis followed by Chemical Self-Immolation .

Cathepsin B Recognition and Hydrolysis

Cathepsin B (CatB) is a lysosomal cysteine protease that exhibits strong preference for dipeptide motifs with a basic or polar residue at the P1 position and a hydrophobic residue at the P2 position.

-

Recognition: The Valine-Citrulline (VC) motif is an optimized substrate. The Citrulline (P1) fits into the S1 pocket of CatB, while the Valine (P2) occupies the S2 hydrophobic pocket.

-

Hydrolysis: The active site cysteine of CatB attacks the carbonyl carbon of the amide bond connecting Citrulline to the PAB spacer. This results in the release of the Gly3-Val-Cit peptide and an unstable PAB-MMAE intermediate.

1,6-Elimination (Self-Immolation)

The hydrolysis step alone does not release active MMAE; it generates an intermediate where the PAB group is still attached to the drug via a carbamate linkage.

-

Electron Cascade: The liberation of the aniline amine on the PAB group (following amide hydrolysis) creates a strong electron-donating center.

-

Fragmentation: An electronic cascade (1,6-elimination) occurs, driving the expulsion of carbon dioxide and the release of the free amine of MMAE. This step is spontaneous and rapid at physiological pH, but its kinetics can be rate-limiting if the local pH is too acidic.

Mechanistic Pathway Diagram

Caption: Step-wise degradation pathway of this compound from lysosomal recognition to payload release.

Part 2: Experimental Framework (Standard Operating Procedure)

This protocol is designed to validate the cleavability of the linker and determine the kinetics of MMAE release. It uses LC-MS for precise quantitation of the parent compound and the released payload.

Reagents and Buffer Preparation

Note: Cathepsin B requires a reducing environment to maintain the activity of its active-site cysteine.

| Component | Concentration / Condition | Role |

| Reaction Buffer | 25 mM MES-Na, pH 6.0 | Mimics lysosomal pH; optimal for CatB activity. |

| Activator | 5 mM DTT (Dithiothreitol) | Prevents oxidation of CatB active site cysteine. |

| Enzyme | Human Liver Cathepsin B | The biological trigger.[5] |

| Substrate | 10 µM this compound | The test article (dissolved in DMSO, <5% final v/v). |

| Quench Solution | 100% Acetonitrile + 0.1% Formic Acid | Denatures enzyme and prepares sample for LC-MS. |

Step-by-Step Cleavage Assay

-

Enzyme Activation: Dilute Cathepsin B to a 20X stock in the Reaction Buffer containing 5 mM DTT. Incubate at 37°C for 15 minutes to fully activate the enzyme.

-

Substrate Preparation: Prepare a 200 µM stock of this compound in DMSO.

-

Reaction Initiation:

-

Aliquot 190 µL of Reaction Buffer (pre-warmed to 37°C) into a reaction vial.

-

Add 5 µL of the activated Cathepsin B (final enzyme conc: ~5-10 µg/mL or 0.1 units).

-

Add 5 µL of Substrate Stock (final substrate conc: 5 µM).

-

Control: Prepare a "No Enzyme" control replacing CatB with buffer.

-

-

Incubation: Incubate at 37°C with gentle agitation.

-

Sampling: At defined time points (e.g., 0, 15, 30, 60, 120 min), remove 50 µL of the reaction mixture.

-

Quenching: Immediately add the aliquot to 100 µL of ice-cold Quench Solution. Vortex and centrifuge at 10,000 x g for 5 minutes to pellet precipitated protein.

-

Analysis: Inject the supernatant into the LC-MS system.

LC-MS Analytical Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.7 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: Monitor parent ion (this compound) and product ion (MMAE, m/z ~718.5).

Part 3: Critical Parameters & Troubleshooting (E-E-A-T)

Species-Dependent Stability (The "Ces1C" Trap)

Insight: While the VC linker is highly stable in human plasma, it is susceptible to premature cleavage in mouse plasma .

-

Cause: Rodents express Carboxylesterase 1C (Ces1C), an enzyme absent in humans, which can hydrolyze the linker extracellularly.

-

Impact: Preclinical efficacy data in wild-type mice may underestimate the stability of the ADC.

-

Solution: Use Ces1C-knockout mice or co-administer a specific esterase inhibitor (e.g., BNPP) during preclinical PK studies to accurately model human stability [1].

The Role of the Gly3 Spacer

Why Gly3? Standard ADCs often use a maleimidocaproyl (mc) spacer. The substitution with Triglycine (Gly3) serves two specific purposes:

-

Sortase A Compatibility: The Gly3 N-terminus is a specific substrate for Sortase A-mediated ligation, allowing for site-specific conjugation to antibodies engineered with a LPETG motif [2].

-

Solubility: The polar nature of the glycine chain can improve the aqueous solubility of the hydrophobic MMAE payload before conjugation, reducing aggregation during synthesis.

pH Sensitivity of Self-Immolation

Troubleshooting: If you observe the accumulation of the Intermediate (PAB-MMAE) but low levels of free MMAE in your LC-MS data:

-

Check pH: The 1,6-elimination of the PAB group is pH-dependent. At very low pH (< 4.0), the amine on the PAB group may become protonated, inhibiting the electron lone pair donation required for fragmentation. Ensure your assay buffer is strictly at pH 6.0 (lysosomal mimic) rather than < 5.0.

References

-

Dorywalska, M., et al. (2016).[5] "Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design." Molecular Cancer Therapeutics, 15(5), 958–970.

-

Beerli, R. R., et al. (2015). "Sortase Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody Drug Conjugates with High Stability and Potency." PLOS ONE, 10(7), e0131177.

-

Dubowchik, G. M., et al. (2002). "Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates." Bioconjugate Chemistry, 13(4), 855–869.

-

Jain, N., et al. (2015). "Current ADC Linker Chemistry." Pharmaceutical Research, 32, 3526–3540.

Sources

The Para-Aminobenzyl (PAB) Spacer in Self-Immolative Linkers: Mechanistic Principles and Synthetic Applications

[1][2]

Executive Summary

In the architecture of Antibody-Drug Conjugates (ADCs), the linker is not merely a tether; it is a logic gate that determines stability in circulation and release efficacy in the tumor microenvironment.[1][2] The Para-Aminobenzyl (PAB) spacer (often utilized as PABC or p-aminobenzyloxycarbonyl) is the industry-standard solution to the "steric-electronic paradox" in prodrug design.

This guide details the physicochemical necessity of PAB, dissects the 1,6-elimination mechanism that drives payload release, and provides validated protocols for its synthesis and characterization.

Part 1: The Steric-Electronic Paradox

Why Direct Attachment Fails

A common failure mode in early ADC design was the direct attachment of a cytotoxic payload (e.g., Doxorubicin, MMAE) to a protease-cleavable dipeptide (e.g., Val-Cit).

-

Steric Hindrance: Lysosomal proteases like Cathepsin B require access to the scissile amide bond. Bulky cytotoxic payloads attached directly to the C-terminus of the dipeptide create steric occlusion, preventing the enzyme from docking.

-

Electronic Mismatch: For a prodrug to be effective, the bond connecting the drug must be stable in plasma but labile upon activation. Direct amide bonds between a peptide and a drug amine are often too stable, or conversely, if designed to be hydrolyzable, they lack plasma stability.

The PAB Solution: The PAB spacer acts as a "molecular buffer." It moves the bulky payload away from the enzymatic cleavage site (resolving steric hindrance) and converts the enzymatic cleavage event (amide hydrolysis) into a spontaneous chemical decomposition event (1,6-elimination).

Part 2: Mechanistic Deep Dive (The 1,6-Elimination Cascade)

The function of PAB relies on the electronic cascade triggered by the unmasking of an aniline nitrogen.

The Pathway[4]

-

Enzymatic Trigger: Cathepsin B recognizes the Val-Cit dipeptide and hydrolyzes the amide bond between Citrulline and the PAB nitrogen.[1][3]

-

Electronic Switch: This hydrolysis converts the electron-withdrawing amide (–NH-C=O) into a strongly electron-donating aniline (–NH₂).

-

1,6-Elimination: The lone pair on the aniline nitrogen donates into the aromatic ring. This electron density propagates through the conjugated

-system (1,6-relationship), expelling the leaving group (the drug-carbamate) at the benzylic position.[4] -

Decarboxylation: The drug is initially released as a carbamic acid, which spontaneously loses CO₂ to regenerate the unmodified amine of the parent drug.

-

Byproduct Formation: The PAB spacer becomes an aza-quinone methide , a reactive intermediate that is rapidly quenched by water to form 4-aminobenzyl alcohol.[5]

Visualization: The Self-Immolative Cascade

The following diagram maps the electronic rearrangement from the prodrug state to the release of the free payload.

Figure 1: The 1,6-elimination mechanism.[4] Cleavage of the amide bond unmasks the aniline, driving electron density through the benzene ring to eject the carbamate-linked drug.

Part 3: Synthetic Architecture & Protocols

Synthesizing a PAB-linked ADC payload requires precise sequential coupling. The critical step is the activation of the benzylic alcohol to capture the drug.

Synthetic Strategy: The "Bis-Carbonate" Route

The most robust method involves activating the PAB alcohol as a p-nitrophenyl (PNP) carbonate . This activated species reacts efficiently with the amine of the cytotoxic payload (e.g., MMAE) to form the stable carbamate linkage.

Protocol: Synthesis of Val-Cit-PAB-MMAE Intermediate

Note: All steps must be performed under inert atmosphere (Ar/N₂) due to the sensitivity of activated carbonates.

Step 1: Synthesis of Fmoc-Val-Cit-PAB-OH

-

Reagents: Fmoc-Val-Cit-OH, 4-aminobenzyl alcohol (PAB-OH), EEDQ (coupling agent).

-

Conditions: Dissolve Fmoc-Val-Cit-OH (1.0 eq) and PAB-OH (1.1 eq) in anhydrous DCM/MeOH (2:1). Add EEDQ (1.2 eq). Stir at room temperature for 16 hours.

-

Purification: Precipitate in diethyl ether. The product is a white solid.

-

Why EEDQ? EEDQ is preferred over HATU/DIEA here to minimize racemization of the Citrulline side chain during the slow coupling to the aniline.

-

Step 2: Activation (The Critical Step)

-

Reagents: Fmoc-Val-Cit-PAB-OH, Bis(4-nitrophenyl) carbonate , DIPEA.

-

Conditions: Dissolve intermediate in anhydrous DMF. Add Bis(4-nitrophenyl) carbonate (2.0 eq) and DIPEA (1.5 eq). Stir at 25°C for 4–6 hours.

-

Monitoring: Monitor by LC-MS for the formation of the PNP-carbonate (Mass shift: +165 Da vs starting material).

-

Workup: Precipitate with ethyl acetate/ether. Do not perform aqueous workup as the PNP ester is hydrolytically unstable.

Step 3: Drug Conjugation[6]

-

Reagents: Fmoc-Val-Cit-PAB-PNP, MMAE (Monomethyl Auristatin E), HOBt, Pyridine.

-

Conditions: Dissolve MMAE (1.0 eq) and the activated linker (1.2 eq) in anhydrous DMF. Add HOBt (1.0 eq) and Pyridine (2.0 eq).

-

Expert Insight:HOBt is added not for activation, but to catalyze the displacement of the p-nitrophenol leaving group and suppress side reactions.

-

-

Reaction: Stir at ambient temperature for 24–48 hours.

-

Deprotection: Remove Fmoc group using 20% diethylamine in DMF to generate the free amine for antibody conjugation.

Part 4: Experimental Validation

To validate the functionality of a PAB linker, one must prove not just cleavage, but the kinetics of the self-immolation step.

Assay: Kinetic Evaluation of Self-Immolation

This protocol distinguishes between the rate of enzymatic cleavage (

Materials:

-

Cathepsin B (human liver, activated).

-

Control Compound: Val-Cit-Gly-Drug (Non-immolative).

-

HPLC Buffer: 0.1% Formic Acid in Water/Acetonitrile.

Workflow:

-

Activation: Activate Cathepsin B in acetate buffer (pH 5.0) containing DTT (2 mM) and EDTA (1 mM) for 15 mins at 37°C.

-

Incubation: Add the ADC linker-payload (10 µM) to the enzyme solution.

-

Sampling: Aliquot samples at t = 0, 5, 15, 30, 60, and 120 minutes.

-

Quenching: Immediately quench aliquots with cold acetonitrile containing an internal standard.

-

Analysis: Analyze via RP-HPLC.

Data Interpretation: You will observe three species in the chromatogram. The relative ratios confirm the mechanism.

| Species | Retention Time (RT) | Observation |

| Parent (Prodrug) | High | Decreases over time (First-order decay). |

| Intermediate (Aniline) | Medium | Transient. If this accumulates, the 1,6-elimination is the rate-limiting step (bad). Ideally, this peak is barely visible. |

| Free Drug | Low | Increases inversely to Parent. |

Success Criteria:

-

The appearance of "Free Drug" must be stoichiometric with the loss of "Parent."

-

If "Intermediate" is stable (>5% AUC), the PAB ring may have electron-withdrawing substituents hindering the 1,6-elimination, or the pH is too low (protonation of the aniline suppresses the lone pair donation).

References

-

Dubowchik, G. M., et al. (2002).[9][12] "Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates: Model Studies of Enzymatic Drug Release and Antigen-Specific In Vitro Anticancer Activity." Bioconjugate Chemistry. [Link][8]

-

Carl, P. L., Katzenellenbogen, J. A., & Chakravarty, P. K. (1981). "A novel connector linkage applicable in prodrug design." Journal of Medicinal Chemistry. [Link]

-

Jain, N., et al. (2015). "Current ADC Linker Chemistry." Pharmaceutical Research. [Link]

-

Toki, B. E., et al. (2002). "Protease-mediated fragmentation of p-amidobenzyl ethers: a new strategy for the activation of anticancer prodrugs." The Journal of Organic Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Unlocking the Multifaceted Mechanisms of Antibody–Drug Conjugates – BEBPA [bebpa.org]

- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel bioresponsive self-immolative spacer based on aza-quinone methide reactivity for the controlled release of thiols, phenols, amines, sulfonamid ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01576B [pubs.rsc.org]

- 5. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]

- 6. EP4313164A1 - Preparation and purification method for antibody drug conjugate intermediate - Google Patents [patents.google.com]

- 7. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Doxorubicin immunoconjugates containing bivalent, lysosomally-cleavable dipeptide linkages - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Profiling & Technical Utilization of Gly3-VC-PAB-MMAE

[1][2][3]

Executive Summary

This compound (CAS: 2684216-48-4) is a specialized linker-payload intermediate designed for site-specific antibody-drug conjugate (ADC) generation .[1][2][3] Unlike the standard Maleimidocaproyl (MC) variants used for stochastic cysteine conjugation, the N-terminal triglycine (Gly3) motif serves as a specific nucleophile for Sortase A-mediated ligation .[2][3]

This guide provides a rigorous analysis of its physicochemical behavior, solubility challenges, and validated protocols for its integration into enzymatic conjugation workflows. It bridges the gap between raw chemical data and bench-level application.[1]

Molecular Architecture & Physicochemical Profile[1][3]

Structural Deconstruction

The molecule functions as a modular system with four distinct functional domains:

-

Gly3 (Triglycine) Spacer: The N-terminal "docking" domain.[1][3] It acts as the oligoglycine nucleophile required by the Sortase A enzyme to attack the threonine-glycine bond of an LPXTG-tagged antibody.

-

VC (Valine-Citrulline) Linker: A protease-sensitive dipeptide designed for stability in neutral plasma and rapid hydrolysis by lysosomal Cathepsin B .[1][2][3]

-

PAB (p-aminobenzylcarbamate) Spacer: A self-immolative electronic cascade spacer.[1][2][3] Upon cleavage of the Citrulline-PAB amide bond, it spontaneously eliminates CO₂, releasing the free payload.

-

MMAE (Monomethyl Auristatin E): The cytotoxic payload.[][5][6] A potent tubulin polymerization inhibitor (synthetic dolastatin 10 analog).[1][2][3]

Quantitative Data Summary

| Property | Value / Description | Context |

| Molecular Formula | C₆₄H₁₀₃N₁₃O₁₅ | High molecular weight peptidomimetic |

| Molecular Weight | ~1294.58 Da | Monoisotopic mass |

| Calculated LogP | ~2.4 | Moderately hydrophobic; Gly3 increases polarity vs. MC-MMAE (LogP ~4.[1][2][3]8) |

| Appearance | White to off-white powder | Hygroscopic solid |

| Solubility (Organic) | DMSO: ~50–77 mg/mL | Soluble, but prone to aggregation upon aqueous dilution |

| Solubility (Aqueous) | < 0.1 mg/mL (unformulated) | Requires co-solvents or cyclodextrins for conjugation buffers |

| Purity Requirement | ≥ 95% (HPLC) | Critical to prevent "dead-end" conjugation by truncated glycine species |

Stability & Storage[3]

Mechanism of Action: The Enzymatic Lifecycle

This molecule is unique because its lifecycle is governed by two distinct enzymatic events: Construction (Sortase A) and Deconstruction (Cathepsin B) .[2][3]

The Dual-Enzyme Pathway (Visualization)

Figure 1: The lifecycle of this compound.[1][2][3][] Left: Sortase A catalyzes the ligation of the Gly3 payload to the antibody. Right: Upon internalization, Cathepsin B cleaves the linker to release the active drug.[8][9]

Technical Protocols

Protocol A: Solubilization (Critical Step)

Direct dilution of DMSO stocks into PBS often causes precipitation due to the hydrophobicity of the VC-PAB-MMAE core. Use one of the following validated formulations to ensure a stable conjugation feedstock.

Formulation Option 1: PEG/Tween (Recommended for Screening) [1][2][3]

-

Prepare a 50 mg/mL stock solution in anhydrous DMSO.

-

Add PEG300 to the DMSO stock (Ratio: 1 part DMSO : 4 parts PEG300). Vortex until clear.

-

Slowly add warm Saline (0.9% NaCl) (Ratio: 4.5 parts) while vortexing.

Formulation Option 2: Cyclodextrin (Recommended for Scale-up) [1][2][3]

-

Prepare 20% (w/v) SBE-β-CD (Sulfobutyl ether-beta-cyclodextrin) in saline.

-

Add 100 µL of DMSO stock (50 mg/mL) to 900 µL of the SBE-β-CD solution.

-

Vortex immediately.[1] The cyclodextrin encapsulates the hydrophobic MMAE tail, preventing aggregation.

Protocol B: Sortase A-Mediated Conjugation

This protocol assumes an antibody engineered with a C-terminal LPETG motif.[1][2]

Reagents:

-

Target Antibody (LPETG-tagged): 10 mg/mL in TBS (Tris-Buffered Saline), pH 7.5.[1][2][3]

-

Sortase A (Pentamutant preferred for higher activity): 50 µM stock.[1][2][3]

-

Reaction Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂ (Calcium is essential for wt-Sortase), pH 7.5.[1][3][11]

Workflow:

-

Equilibration: Adjust antibody solution to Reaction Buffer conditions.

-

Mixing: Combine reactants in the following molar ratios:

-

Incubation: Incubate at 37°C for 2–4 hours or 4°C overnight .

-

Termination: Add EDTA (10 mM final) to chelate Calcium and stop the reaction (if using Ca-dependent Sortase).

-

Purification:

Protocol C: Quality Control (QC)

Every batch must be validated for Drug-Antibody Ratio (DAR) and free drug content.[1][2][3]

-

HIC-HPLC (Hydrophobic Interaction Chromatography):

-

Mobile Phase A: 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0.[1]

-

Mobile Phase B: 25 mM Sodium Phosphate, 25% Isopropanol, pH 7.0.[1]

-

Analysis: Separation based on hydrophobicity. Gly3-MMAE increases hydrophobicity less than MC-MMAE, but distinct peaks for DAR 0, 1, and 2 should be resolved.[1]

-

RP-HPLC (Reverse Phase):

References

-

Antos, J. M., & Ploegh, H. L. (2011).[1] Sortase A-mediated protein engineering. Current Opinion in Structural Biology.

-

Doronina, S. O., et al. (2008).[1][3][9] Novel peptide linkers for highly potent antibody-auristatin conjugate. Bioconjugate Chemistry. [1][2][3]

-

Beerli, R. R., et al. (2015).[1] Sortase Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody Drug Conjugates with High In Vitro and In Vivo Potency. PLOS ONE.

-

MedChemExpress. this compound Solubility & Handling.

Sources

- 1. medkoo.com [medkoo.com]

- 2. This compound |CAS 2684216-48-4|DC Chemicals [dcchemicals.com]

- 3. This compound | Drug-Linker Conjugates for ADC | 2684216-48-4 | Invivochem [invivochem.com]

- 5. Sortase Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody Drug Conjugates with High In Vitro and In Vivo Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mal-GGFG-PAB-MMAE | Drug-Linker Conjugates for ADC | 3055607-18-3 | Invivochem [invivochem.com]

- 8. iphasebiosci.com [iphasebiosci.com]

- 9. cellmosaic.com [cellmosaic.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. static.igem.org [static.igem.org]

A Senior Application Scientist's Guide to Preclinical Research Involving Gly3-VC-PAB-MMAE

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibody-drug conjugates (ADCs) have emerged as a transformative class of cancer therapeutics, offering the precision of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells. The success of an ADC is critically dependent on the synergistic function of its three components: the antibody, the linker, and the payload. This technical guide provides an in-depth exploration of a sophisticated, cleavable drug-linker system: Gly3-VC-PAB-MMAE. We will dissect its mechanism of action, provide field-proven protocols for its preclinical evaluation, and present a logical framework for generating robust data packages to support the advancement of novel ADC candidates. This document is structured to serve as a practical resource, blending foundational theory with actionable experimental designs to empower researchers in the field of targeted oncology.

Deconstructing the this compound System

The this compound linker-payload is a meticulously designed construct where each component serves a distinct and vital purpose.[][2][3] Understanding this architecture is fundamental to designing and interpreting preclinical studies.

-

MMAE (Monomethyl Auristatin E): The warhead of the conjugate. MMAE is a synthetic, highly potent antimitotic agent that inhibits tubulin polymerization.[4][5] This disruption of the microtubule network leads to G2/M phase cell cycle arrest and, ultimately, apoptosis.[4] Its high potency makes it an ideal payload for ADCs, but also necessitates a highly stable and specific delivery system to avoid off-target toxicity.[4][5]

-

VC (Valine-Citrulline) Linker: The cornerstone of the conditional release mechanism. This dipeptide sequence is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which are highly active in the acidic environment of the lysosome and are often upregulated in cancer cells.[][7][8][9] The VC linker is engineered to be stable in the systemic circulation, preventing premature drug release.[8]

-

PAB (p-aminobenzyl alcohol) Spacer: A self-immolative "trigger." Once the VC linker is cleaved by Cathepsin B, the PAB spacer becomes chemically unstable and spontaneously decomposes, ensuring the complete and traceless release of the unmodified MMAE payload.[]

-

Gly3 (Glycine Tripeptide): A hydrophilic spacer. The inclusion of the Gly3 motif can serve to modulate the physicochemical properties of the ADC, potentially improving solubility and pharmacokinetic characteristics.[]

The orchestrated function of these components ensures the ADC remains inert in circulation, only to be activated within the target cancer cell, thereby maximizing the therapeutic window.

The Intracellular Journey: Mechanism of Action

The efficacy of an ADC built with this compound is contingent on a precise sequence of biological events. This multi-step process ensures that the potent MMAE payload is delivered specifically to its intracellular site of action.

-

Target Binding & Internalization: The ADC circulates systemically until the monoclonal antibody component recognizes and binds to its specific target antigen on the surface of a cancer cell.

-

Lysosomal Trafficking: Following binding, the entire ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis, and trafficked through the endo-lysosomal pathway.

-

Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the valine-citrulline dipeptide linker.[][7][9] While Cathepsin B is the primary enzyme, studies suggest other lysosomal proteases may also contribute to this cleavage.[9][10]

-

Payload Release & Action: Cleavage of the VC linker triggers the self-immolation of the PAB spacer, releasing free, cell-permeable MMAE into the cytoplasm.[]

-

Cytotoxicity: The liberated MMAE then binds to tubulin, disrupting microtubule dynamics, which induces cell cycle arrest at the G2/M phase and initiates apoptosis, leading to targeted cell death.[4]

A Validated Preclinical Evaluation Workflow

A rigorous, stepwise preclinical evaluation is essential to characterize an ADC and build a strong case for its clinical development.[11] The following workflow represents a logical progression from in vitro characterization to in vivo proof-of-concept.

Part A: In Vitro Characterization

The objective of in vitro testing is to confirm target-specific activity, potency, and stability in controlled cellular systems.

-

Causality: The first and most critical validation is to ensure that the conjugation of the drug-linker does not impair the antibody's fundamental ability to bind its target antigen and subsequently be internalized by the cell. Without efficient binding and internalization, the payload cannot reach the lysosome for activation.

-

Methodology: Flow cytometry is a robust method for this assessment.[11]

-

Cell Lines: Use a target antigen-positive (Ag+) cell line and a target antigen-negative (Ag-) cell line as a negative control.

-

Incubation: Incubate both cell lines with escalating concentrations of the ADC and a fluorescently-labeled secondary antibody that detects the ADC's primary antibody.

-

Analysis: Analyze cells using a flow cytometer. A concentration-dependent increase in mean fluorescence intensity (MFI) in the Ag+ cells, with minimal shift in the Ag- cells, confirms specific binding. Internalization can be confirmed using assays that quench the signal of non-internalized, surface-bound ADC.

-

-

Causality: This assay directly measures the ADC's ability to kill cancer cells and determines its potency (IC50). By comparing activity in Ag+ and Ag- cells, we validate that the cytotoxicity is target-dependent, a cornerstone of the ADC concept.[12]

-

Detailed Protocol (MTT/XTT-based): [13]

-

Cell Seeding: Plate Ag+ and Ag- cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[14]

-

Treatment Preparation: Prepare serial dilutions of the ADC, an unconjugated "naked" antibody control, and a free MMAE control.

-

Dosing: Remove the old media and add 100 µL of the prepared treatments to the appropriate wells. Include "cells only" (vehicle) and "media only" (blank) controls.

-

Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72-120 hours).[14]

-

Reagent Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[12][14]

-

Solubilization: Carefully aspirate the media and add 150 µL of a solubilization solution (e.g., DMSO) to each well.[13] Place on an orbital shaker for 15 minutes to dissolve the formazan crystals.[13]

-

Readout: Measure the absorbance at 570 nm using a microplate reader.[12]

-

Analysis: Calculate percent viability relative to the vehicle-treated cells and plot the dose-response curve to determine the IC50 value for each compound.

-

-

Data Presentation:

| Compound | Target-Positive Cells (e.g., BT-474) IC50 (nM) | Target-Negative Cells (e.g., MCF-7) IC50 (nM) | Selectivity Index |

| Test ADC | 0.5 | > 1000 | > 2000 |

| Naked Antibody | > 1000 | > 1000 | N/A |

| Free MMAE | 0.1 | 0.1 | 1 |

A high selectivity index (IC50 Ag- / IC50 Ag+) is the desired outcome, demonstrating target-specific killing.[15]

-

Causality: MMAE is a membrane-permeable payload. This property allows it to diffuse out of the target cell after its release and kill adjacent, neighboring cells that may not express the target antigen.[16][17] This "bystander effect" is crucial for treating heterogeneous tumors where antigen expression is varied.[18]

-

Methodology (Co-culture Assay): [18]

-

Cell Preparation: Engineer the Ag- cell line to express a fluorescent protein (e.g., GFP) for easy identification.

-

Co-culture: Seed a mixed population of Ag+ and GFP-labeled Ag- cells in the same well (e.g., at a 1:1 ratio).

-

Treatment: Treat the co-culture with the ADC.

-

Analysis: After incubation, use flow cytometry or high-content imaging to quantify the viability of both the Ag+ population and the GFP-positive Ag- population separately. A significant reduction in the viability of the Ag- cells in the presence of Ag+ cells and the ADC demonstrates a bystander effect.

-

Sources

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Creative Biolabs [creative-biolabs.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. A General ADC Linker - vcMMAE [bldpharm.com]

- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iphasebiosci.com [iphasebiosci.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. aacrjournals.org [aacrjournals.org]

- 11. wuxibiology.com [wuxibiology.com]

- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 15. researchgate.net [researchgate.net]

- 16. In Vitro Bystander Effect Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]

- 17. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. agilent.com [agilent.com]

An In-Depth Technical Guide to Gly3-VC-PAB-MMAE for Advanced Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) linker-payload, Gly3-VC-PAB-MMAE (CAS Number: 2684216-48-4). We will delve into the modular design of this sophisticated molecule, detailing the rationale behind each component: the triglycine (Gly3) spacer, the cathepsin-cleavable valine-citrulline (VC) linker, the self-immolative para-aminobenzyl (PAB) spacer, and the potent cytotoxic agent, monomethyl auristatin E (MMAE). This guide will further explore its mechanism of action, provide exemplary protocols for its synthesis and conjugation to a monoclonal antibody, and discuss critical analytical techniques for the characterization of the resulting ADC.

Introduction: The Rationale for a Modular ADC Linker-Payload

The therapeutic efficacy of antibody-drug conjugates hinges on the precise delivery of a cytotoxic payload to target cancer cells while minimizing systemic toxicity.[1] The linker connecting the antibody to the payload is a critical determinant of both the stability of the ADC in circulation and the efficiency of payload release within the target cell.[2] this compound is a state-of-the-art linker-payload system designed to address these challenges through a modular approach, where each component serves a distinct and vital function.[3]

The core principle behind this linker system is conditional stability: it is designed to be highly stable in the bloodstream but to undergo rapid enzymatic cleavage in the lysosomal compartment of cancer cells, leading to the release of the potent anti-mitotic agent, MMAE.[4][5] This targeted release mechanism is fundamental to widening the therapeutic window of ADCs.

Deconstruction of this compound: A Symphony of Chemical Design

The structure of this compound is a testament to the intricate chemical engineering required for successful ADC development. Each subunit is carefully selected to optimize the performance of the final conjugate.

| Component | Chemical Name | Function |

| Gly3 | Triglycine | Spacer |

| VC | Valine-Citrulline | Cleavable Linker |

| PAB | Para-aminobenzyl | Self-immolative Spacer |

| MMAE | Monomethyl Auristatin E | Cytotoxic Payload |

The Gly3 Spacer: More Than Just a Connector

The triglycine peptide serves as a spacer element within the linker.[3] While seemingly simple, its inclusion is a deliberate design choice. The Gly3 moiety can enhance the aqueous solubility of the often hydrophobic linker-payload, which is crucial for preventing aggregation during the conjugation process and for improving the pharmacokinetic properties of the final ADC.[2] Furthermore, it provides steric separation between the bulky antibody and the cleavable linker, potentially improving the accessibility of the VC dipeptide to lysosomal proteases.

The VC Linker: A Precisely Triggered Release

The valine-citrulline dipeptide is the heart of the cleavable mechanism.[4] This specific peptide sequence is recognized and cleaved by lysosomal proteases, most notably cathepsin B, which are often upregulated in the tumor microenvironment.[4][6] The stability of the amide bond between citrulline and the PAB spacer is high in the physiological pH of the bloodstream, preventing premature drug release.[5] However, upon internalization of the ADC into the acidic and enzyme-rich lysosomes of cancer cells, this bond is efficiently hydrolyzed.[4]

The PAB Spacer: Ensuring Complete and Unmodified Payload Release

The para-aminobenzyl group is a self-immolative spacer.[7] Once the VC linker is cleaved by cathepsin B, the resulting aniline of the PAB group initiates a spontaneous 1,6-elimination reaction.[8][9] This electronic cascade leads to the release of the unmodified MMAE payload and the fragmentation of the PAB spacer into non-toxic byproducts.[7] This self-immolative feature is critical, as any residual linker fragments attached to the payload could hinder its cytotoxic activity.[10]

MMAE: A Potent Inhibitor of Cell Division

Monomethyl auristatin E is a synthetic analog of the natural product dolastatin 10 and a highly potent anti-mitotic agent.[5] Upon its release inside the cancer cell, MMAE binds to tubulin, inhibiting its polymerization into microtubules.[3] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death).[3] The high potency of MMAE makes it an ideal payload for ADCs, as only a small number of molecules are required to kill a target cell.

Mechanism of Action: From Systemic Circulation to Cellular Apoptosis

The journey of a this compound-containing ADC from administration to therapeutic effect is a multi-step process that relies on both the specificity of the antibody and the precision of the linker-payload's chemical design.

Caption: Intracellular activation cascade of a this compound ADC.

Experimental Protocols

The following protocols are exemplary and may require optimization based on the specific antibody and laboratory conditions.

Representative Synthesis of this compound

The synthesis of this compound is a multi-step process that typically involves solid-phase peptide synthesis (SPPS) for the linker portion, followed by solution-phase coupling to the MMAE payload.[11]

Step 1: Solid-Phase Synthesis of the Gly3-VC-PAB Linker

-

Resin Preparation: Start with a pre-loaded Fmoc-PAB resin.

-

Fmoc Deprotection: Treat the resin with a 20% piperidine solution in dimethylformamide (DMF) to remove the Fmoc protecting group from the PAB amine.

-

Amino Acid Coupling (Citrulline): Activate Fmoc-Cit-OH with a coupling reagent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIEA) in DMF. Add this solution to the deprotected resin and allow it to react.

-

Wash: Thoroughly wash the resin with DMF to remove excess reagents.

-

Repeat Deprotection and Coupling: Sequentially repeat the deprotection and coupling steps for Fmoc-Val-OH, and then three times for Fmoc-Gly-OH to assemble the Gly3-VC peptide chain on the PAB resin.

-

Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal glycine.

-

Cleavage from Resin: Cleave the completed peptide-linker from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water.

-

Purification: Purify the crude Gly3-VC-PAB linker by reversed-phase high-performance liquid chromatography (RP-HPLC).[12][13] Lyophilize the pure fractions to obtain the linker as a white powder.

Step 2: Coupling of MMAE to the Linker

-

Activation of the Linker: Dissolve the purified Gly3-VC-PAB linker in a suitable organic solvent like DMF. Activate the C-terminal carboxylic acid of the linker (which was attached to the resin) using a coupling agent (e.g., HBTU/HOBt/DIEA).

-

MMAE Addition: Add a solution of MMAE in DMF to the activated linker solution.

-

Reaction: Allow the reaction to proceed at room temperature until completion, which can be monitored by LC-MS.

-

Purification: Purify the final this compound product by RP-HPLC to remove any unreacted starting materials and byproducts.[14][15]

-

Characterization: Confirm the identity and purity of the final product using high-resolution mass spectrometry and NMR.

Conjugation of this compound to a Monoclonal Antibody

This protocol assumes the use of a maleimide-functionalized this compound for conjugation to native cysteine residues in the antibody's hinge region.

Caption: A typical workflow for conjugating a maleimide-activated linker-payload to an antibody.

Step-by-Step Methodology:

-

Antibody Preparation: Prepare the antibody solution in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.

-

Antibody Reduction: Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution to partially reduce the interchain disulfide bonds in the hinge region, exposing free thiol groups. The molar ratio of TCEP to antibody must be carefully optimized to achieve the desired drug-to-antibody ratio (DAR). Incubate for 1-2 hours at 37°C.

-

Linker-Payload Preparation: Dissolve the maleimide-activated this compound in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution.

-

Conjugation Reaction: Add the linker-payload stock solution to the reduced antibody solution. The reaction is typically performed at room temperature for 1-4 hours.

-

Quenching: Add an excess of a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups on the linker-payload and any remaining free thiols on the antibody.

-

Purification: Purify the resulting ADC from unconjugated linker-payload and other reaction components using a purification method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Characterization: Characterize the purified ADC for critical quality attributes including DAR, aggregation, and purity using techniques like hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Analytical Characterization of ADCs

Thorough analytical characterization is essential to ensure the safety, efficacy, and batch-to-batch consistency of the ADC.

| Analytical Technique | Parameter Measured | Rationale |

| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) and distribution | The conjugation of the hydrophobic linker-payload increases the overall hydrophobicity of the antibody. HIC can separate antibody species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of different DAR species. |

| Size-Exclusion Chromatography (SEC) | Aggregation and Fragmentation | SEC separates molecules based on their size. It is used to quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) in the ADC preparation. |

| Reversed-Phase HPLC (RP-HPLC) | Purity and DAR (under reducing conditions) | RP-HPLC can be used to assess the purity of the ADC. When performed under reducing conditions, it can separate the light and heavy chains, and the drug-loaded chains can be quantified to determine the DAR.[15] |

| Mass Spectrometry (MS) | Molecular Weight Confirmation and DAR | Intact mass analysis of the ADC provides confirmation of the molecular weight and the distribution of different DAR species. Peptide mapping after enzymatic digestion can confirm the site of conjugation. |

| Cell-based Cytotoxicity Assays | In vitro Potency | These assays are used to determine the potency (e.g., IC50) of the ADC on target-expressing cancer cell lines compared to non-target cells, confirming its antigen-specific activity. |

Conclusion and Future Perspectives

This compound represents a highly refined and clinically validated approach to ADC linker-payload design. Its modular nature allows for a high degree of control over the stability and release characteristics of the cytotoxic payload. The principles of its design—a spacer for improved physicochemical properties, a highly specific cleavable linker, a self-immolative spacer for clean payload release, and a potent cytotoxic agent—have become a cornerstone of modern ADC development. As the field of ADCs continues to evolve, further innovations in linker technology, including novel cleavable motifs and hydrophilic spacers, will likely build upon the successful foundation laid by molecules like this compound to create even more effective and safer cancer therapeutics.

References

-

Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [Link]

-

DC Chemicals. (n.d.). This compound | CAS 2684216-48-4. DC Chemicals. [Link]

-

CellMosaic. (n.d.). Antibody MMAE Conjugation Kit (With VC-PAB Linker). CellMosaic. [Link]

-

Dounay, A. B., et al. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Pharmaceuticals, 16(11), 1621. [Link]

-

Mantres, C., et al. (2021). Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates. Exploration of Targeted Anti-tumor Therapy, 2(6), 576-585. [Link]

-

Jerome, S., & Patterson, A. (2021). Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. Recent Patents on Anti-Cancer Drug Discovery, 16(3), 289-305. [Link]

-

Scigine. (2020, September 22). Antibody DNA Conjugate Synthesis Protocol | Bioconjugation Methods [Video]. YouTube. [Link]

-

Lu, J., et al. (2016). Current ADC Linker Chemistry. AAPS J, 18(4), 813-27. [Link]

-

Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(11), 3400-3425. [Link]

-

Zakeri-Milani, P., et al. (2017). A new and simple non-chromatographic method for isolation of drug/linker constructs: vc-MMAE evaluation. Advanced Pharmaceutical Bulletin, 7(3), 417-423. [Link]

-

Singh, A. P., & Shah, D. K. (2017). Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE. Drug Metabolism and Disposition, 45(10), 1120-1132. [Link]

-

ResearchGate. (n.d.). Comparison of enzymatic cleavage of derivatized VC-PABC linkers by extracellular Ces1C and intracellular CatB. ResearchGate. [Link]

-

ACS Publications. (2024). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry. [Link]

-

AxisPharm. (2024, June 6). Advances in ADC Linker Research. AxisPharm. [Link]

-

Veranova. (n.d.). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Veranova. [Link]

-

Royal Society of Chemistry. (n.d.). Recent advances in self-immolative linkers and their applications in polymeric reporting systems. CentAUR. [Link]

-

Kumar, A., et al. (2020). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Molecules, 25(19), 4487. [Link]

-

ChemRxiv. (n.d.). Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody- Drug Conjugates. ChemRxiv. [Link]

Sources

- 1. abzena.com [abzena.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Old Drug, New Delivery Strategy: MMAE Repackaged - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 9. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 10. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bachem.com [bachem.com]

- 12. agilent.com [agilent.com]

- 13. bachem.com [bachem.com]

- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Formulation & Storage of Gly3-VC-PAB-MMAE ADCs

This Application Note is designed for drug development scientists and formulation engineers. It provides a rigorous technical framework for the handling, formulation, and storage of Antibody-Drug Conjugates (ADCs) utilizing the Gly3-VC-PAB-MMAE linker-payload platform.[1]

Unlike standard MC-VC-PAB-MMAE ADCs, the inclusion of a triglycine (Gly3 ) spacer modifies the hydrophilicity profile of the conjugate.[1] This guide addresses the specific physicochemical challenges this presents—namely, balancing the solubility of the hydrophobic MMAE payload with the stability of the peptide linker.

Executive Summary & Mechanism

The This compound architecture represents a "next-generation" cleavable linker design.[1]

-

Gly3 (Triglycine): A hydrophilic spacer designed to reduce the aggregation propensity often seen with hydrophobic Auristatin payloads.[1] It improves the solubility of the drug-linker prior to conjugation and increases the hydrophilicity of the final ADC surface.

-

VC (Valine-Citrulline): The protease-cleavable dipeptide trigger, sensitive to lysosomal Cathepsin B.[1]

-

PAB (p-aminobenzyl alcohol): A self-immolative spacer that ensures the release of the free, active MMAE drug upon linker cleavage.[1]

Critical Formulation Challenge: While Gly3 improves solubility, the MMAE payload remains highly hydrophobic. The formulation must prevent Non-Covalent Aggregation (driven by MMAE-MMAE interactions) and Chemical Instability (premature linker cleavage or deconjugation).[1]

Pre-Conjugation: Handling the Drug-Linker Reagent

Note: The this compound free drug-linker reagent is chemically unstable in aqueous solution and must be prepared immediately prior to conjugation.[1]

Protocol A: Drug-Linker Solubilization (Process Formulation)

Objective: Solubilize the hydrophobic reagent without inducing precipitation or hydrolysis before it reacts with the antibody.

Reagents:

-

Anhydrous DMSO (Dimethyl sulfoxide)[1]

-

PEG300 (Polyethylene glycol 300)[1]

-

Tween-80 (Polysorbate 80)[1]

-

0.9% Saline (NaCl)[1]

Step-by-Step Methodology:

-

Equilibration: Bring the lyophilized this compound powder to room temperature (RT) in a desiccator to prevent moisture condensation.

-

Primary Solubilization: Dissolve the powder in 10% (v/v) final volume of Anhydrous DMSO. Vortex until clear.

-

Why: DMSO is the only solvent capable of fully dissociating the crystal lattice of the peptide-drug construct.

-

-

Co-Solvent Addition (Sequential): Add the following solvents slowly in this exact order to prevent "shock" precipitation:

-

Immediate Use: The final concentration should be ~5 mg/mL. Use this solution for conjugation within 15 minutes .

Storage of Reagent (Powder):

-

-20°C: Stable for 3 years.[1]

-

-80°C: Recommended for long-term banking.[1]

-

Warning: Never store the solubilized reagent. Discard unused portions.

Final ADC Formulation Strategy

Once conjugated, the ADC (mAb-Gly3-VC-PAB-MMAE) behaves as a protein with altered surface properties.[1] The following formulation is optimized for clinical stability.

Critical Quality Attributes (CQAs) & Control Strategy

| CQA | Risk Factor | Formulation Control Strategy |

| Aggregation | Hydrophobic association of MMAE payloads; Disulfide scrambling.[1] | pH 6.0 (minimizes exchange); Trehalose (preferential exclusion); PS80 (interface protection).[1] |

| Fragmentation | Hydrolysis of peptide bonds; Aspartate isomerization. | Histidine Buffer (stable pKa); Avoid Phosphate (pH fluctuations during freeze).[1] |

| Deconjugation | Retro-Michael addition (loss of linker-payload). | Lyophilization (removes water to stop hydrolysis); Storage at 2-8°C (kinetically slows reaction).[1] |

| Oxidation | Methionine oxidation in mAb or linker. | Headspace overlay (Nitrogen/Argon); Antioxidants (optional, usually not needed for MMAE).[1] |

Protocol B: Liquid Formulation (Recommended for Phase I/II)

Target Profile: 10–20 mg/mL ADC, pH 6.0.[1]

Composition:

-

Buffer: 20 mM Histidine-Histidine HCl (pH 6.0 ± 0.2)

-

Stabilizer: 6% (w/v) Trehalose Dihydrate (or Sucrose)[1]

-

Surfactant: 0.02% (w/v) Polysorbate 80 (PS80)[1]

-

Water for Injection (WFI) [1]

Methodology:

-

Buffer Exchange: Use Tangential Flow Filtration (TFF) with a 30 kDa cutoff membrane to exchange the conjugation buffer into the Histidine formulation buffer.

-

Diafiltration Volume: 8–10 DV (Diavolumes) to ensure >99% removal of organic solvents (DMSO/PEG) from the conjugation step.[1]

-

-

Concentration: Concentrate the ADC to 22 mg/mL (target + 10% overage).

-

Excipient Spike: Add a concentrated stock of PS80 to reach 0.02%.

-

Why: Adding surfactant after TFF prevents it from fouling the membrane or being filtered out (if below CMC).

-

-

Sterile Filtration: Pass through a 0.22 µm PVDF or PES filter.[1]

-

Fill & Finish: Fill into Type I borosilicate glass vials with fluoro-resin coated stoppers.

Lyophilization Protocol (Long-Term Storage)

For commercial stability (24+ months), lyophilization is preferred to prevent chemical hydrolysis of the Val-Cit linker.[1]

Protocol C: Lyo Cycle Parameters

Pre-requisite Formulation: 20 mM Histidine, 6% Trehalose, 0.02% PS80, pH 6.0. (Trehalose is chosen over Mannitol to prevent crystallization-induced aggregation).[1]

| Step | Temperature (°C) | Pressure (mTorr) | Time (Hours) | Rationale |

| Freezing | -50°C | Atmos | 4.0 | Ensure complete solidification (Tg' of Trehalose/mAb is ~-30°C).[1] |

| Annealing | -15°C | Atmos | 3.0 | Optional: Promotes large ice crystals for faster drying (use with caution for ADCs).[1] |

| Primary Drying | -25°C | 60 | 24–36 | Sublimation.[1] Keep product T < Tc (collapse temp).[1] |

| Secondary Drying | +25°C | 60 | 8.0 | Desorption of bound water. Target residual moisture < 1%.[1] |

| Stoppering | +20°C | 600 (N2 backfill) | N/A | Vacuum stoppering or partial N2 backfill to prevent oxidation.[1] |

Storage & Stability Conditions

Storage Matrix

| State | Temperature | Shelf Life (Est.) | Light Condition |

| Liquid (Formulated) | 2–8°C | 6–12 Months | Protect from Light (Amber vials/boxes).[1] |

| Liquid (Bulk) | -80°C | > 2 Years | Protect from Light.[1] Avoid -20°C (pH shifts).[1] |

| Lyophilized | 2–8°C | 24–36 Months | Protect from Light. |

| Reconstituted | Room Temp | < 8 Hours | Use immediately; do not re-freeze. |

Stability Testing (Validation)

To validate this formulation, run an accelerated stability study:

-

Stress Conditions: 25°C (1 month), 40°C (1 week), Freeze-Thaw (3 cycles).

-

Key Assays:

-

SEC-HPLC: Monitor % Aggregates (Limit: <5%).

-

HIC-HPLC: Monitor Drug-Antibody Ratio (DAR) distribution (Assess drug loss).

-

Free Drug Assay (LC-MS): Measure free MMAE (Limit: <1%).

-

Visualizing the Science

Diagram 1: ADC Degradation Pathways

This diagram illustrates the specific chemical risks the formulation buffers are designed to mitigate.

Caption: Degradation pathways for this compound ADCs and the formulation controls (Green) implemented to block them.

Diagram 2: Formulation Workflow

The operational sequence from Reagent to Final Vial.

Caption: Step-by-step workflow from unstable drug-linker reagent preparation to stable clinical ADC drug product.

References

-

Beck, A., et al. (2017).[1] Strategies and challenges for the next generation of antibody–drug conjugates. Nature Reviews Drug Discovery.[1] Available at: [Link][1]

-

Jain, N., et al. (2015).[1] Current ADC Linker Chemistry. Pharm Res.[1][7][8] (Discusses Val-Cit stability). Available at: [Link]

-

Wakankar, A. A., et al. (2011).[1] Physicochemical stability of the antibody-drug conjugate trastuzumab-dm1: changes due to modification and conjugation processes.[1] Bioconjugate Chemistry.[1][7][9] (Foundational text for ADC formulation buffers). Available at: [Link][1]

Sources

- 1. This compound | Drug-Linker Conjugates for ADC | 2684216-48-4 | Invivochem [invivochem.com]

- 4. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cellmosaic.com [cellmosaic.com]

- 8. This compound [myskinrecipes.com]

- 9. Optimization of Drug-Linker to Enable Long-term Storage of Antibody-Drug Conjugate for Subcutaneous Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Site-Specific ADC Generation Using Gly3-VC-PAB-MMAE via Sortase A Ligation

Topic: Use of Gly3-VC-PAB-MMAE in Solid Tumor Research Content Type: Advanced Application Note & Protocol Audience: Senior Scientists, ADC Engineers, and Translational Researchers[1]

Executive Summary

This compound is a specialized drug-linker complex designed for site-specific conjugation to antibodies or protein scaffolds.[1] Unlike standard Maleimidocaproyl (Mc)-based linkers that rely on stochastic cysteine conjugation, the Gly3 (Triglycine) moiety in this reagent serves as a specific nucleophile for Sortase A-mediated ligation .

This guide details the protocol for generating homogenous Antibody-Drug Conjugates (ADCs) with precise Drug-to-Antibody Ratios (DAR), targeting solid tumors where tissue penetration and bystander killing are critical.

Mechanism of Action & Design Logic

The "Gly3" Advantage: Enzymatic Precision

Standard ADCs often suffer from heterogeneity (DAR 0–8) due to random conjugation. This compound solves this by utilizing Sortase A , a transpeptidase that recognizes a specific C-terminal motif (LPXTG ) on the antibody.[1]

-

Gly3 Terminus: Acts as the nucleophile, attacking the thioester intermediate formed between Sortase A and the antibody.

-

Result: A covalent, site-specific bond at the C-terminus of the heavy or light chain, typically yielding a precise DAR of 2 (if tagged on both heavy chains).

Intracellular Activation (Solid Tumor Context)

Once the ADC binds to a solid tumor antigen (e.g., HER2, Nectin-4):

-

Internalization: The complex is trafficked to the lysosome.[2]

-

Cleavage: Cathepsin B , upregulated in many solid tumors, cleaves the Valine-Citrulline (VC) linker.

-

Release: The PAB spacer undergoes self-immolation, releasing free MMAE .

-

Bystander Effect: MMAE is membrane-permeable, allowing it to diffuse out of the target cell and kill surrounding heterogeneous tumor cells—a crucial mechanism for solid tumors with uneven antigen expression.

Pathway Visualization

Figure 1: Workflow from enzymatic conjugation to intracellular payload release.[1]

Experimental Protocol

Materials Required

| Component | Specification | Function |

| Antibody | Engineered with C-terminal LPETG tag | Target carrier |

| Payload | This compound (≥95% purity) | Drug-linker complex |

| Enzyme | Recombinant Sortase A (pentamutant preferred) | Catalyst |

| Buffer A | 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, pH 7.5 | Reaction buffer |

| Purification | Protein A resin or Ni-NTA (if Sortase is His-tagged) | Removal of enzyme/excess drug |

Step-by-Step Conjugation Protocol

Step 1: Preparation of Reagents

-

Antibody: Adjust antibody concentration to 1–5 mg/mL in Buffer A. Ensure the buffer is free of primary amines (e.g., no Glycine or Tris in the storage buffer; dialyze into Buffer A if necessary).

-

Note: While the reaction buffer uses Tris, the antibody stock should not have excess free amines that compete with Gly3.

-

-

This compound: Dissolve in anhydrous DMSO to a stock concentration of 10 mM .

-

Caution: MMAE is highly potent.[] Handle in a biosafety cabinet.

-

Step 2: Enzymatic Ligation

-

In a reaction vessel, mix the following:

-

Antibody: Final conc. 10 µM (~1.5 mg/mL for IgG).

-

Sortase A: Final conc. 0.5–1.0 µM (approx. 1:10 to 1:20 enzyme:antibody molar ratio).

-

This compound: Final conc. 200–500 µM (20–50 equivalents over antibody).[1]

-

-

Incubation: Incubate at 37°C for 4–16 hours or 4°C for 24 hours (for heat-sensitive antibodies).

-

Optimization: Monitor conversion by LC-MS (Q-TOF) or HIC-HPLC.[1] Aim for >90% conversion to DAR 2.

-

Step 3: Purification (Critical for In Vivo Safety)

-

Remove Sortase: If Sortase A has a His-tag, pass the mixture over a Ni-NTA column . The flow-through contains the ADC and excess drug.

-

Remove Excess Drug: Perform Size Exclusion Chromatography (SEC) or extensive dialysis/TFF (Tangential Flow Filtration) against PBS + 5% Trehalose.

-

Target: Free drug level must be <1% to prevent systemic toxicity.

-

Step 4: Characterization

-

HIC-HPLC: Verify homogeneity. You should see a single dominant peak (DAR 2) distinct from the unconjugated antibody (DAR 0).

-

SEC-HPLC: Confirm monomeric purity (>95%). Aggregates can trigger immunogenicity.

Data Analysis & Interpretation

Expected Results

| Metric | Standard Cys-Conjugation | Sortase (Gly3) Conjugation |

| DAR Distribution | Heterogeneous (0, 2, 4, 6,[1] 8) | Homogeneous (Target: 2.0) |

| Batch Consistency | Variable | High |

| Conjugation Site | Random Cysteines | C-Terminal Specific |

| Stability | Retro-Michael addition risk | Stable Peptide Bond |

Troubleshooting Guide

-

Low Conjugation Efficiency (<50%):

-

Cause: Steric hindrance at the C-terminus.

-

Solution: Add a flexible linker (e.g., (G4S)2) between the Fc region and the LPETG tag.

-

-

Precipitation:

-

Cause: Hydrophobicity of MMAE.

-

Solution: Limit this compound excess to 20 eq.[1] Add 5-10% propylene glycol to the reaction buffer.

-

References

-

BOC Sciences. this compound - ADC Cytotoxin with Linker. [1]

-

MedChemExpress. this compound Product Information & Protocols.

-

BroadPharm. Sortase-Mediated Ligation and PEG/Linker Technologies.

-

MDPI (Biomolecules). Tumor Site-Specific Cleavage Improves the Antitumor Efficacy of Antibody–Drug Conjugates (Affibody-MMAE Studies).

-

Creative Diagnostics. MMAE Conjugation Kits and Protocols.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Gly3-VC-PAB-MMAE ADC Safety Profiles

Current Status: Operational Subject: Minimizing Off-Target Toxicity in Gly3-VC-PAB-MMAE Conjugates Assigned Specialist: Senior Application Scientist, Bioconjugation Division

System Overview: The "Gly3" Advantage

Why you are using this construct: Standard Valine-Citrulline (VC) linkers are hydrophobic. When conjugated with the highly hydrophobic payload MMAE (Monomethyl auristatin E), the resulting ADC often suffers from aggregation and rapid clearance by the Reticuloendothelial System (RES).

The This compound design incorporates a triglycine (Gly3) spacer. This hydrophilic "mask" is engineered to:

-

Increase the polarity of the drug-linker complex.

-

Improve the pharmacokinetic (PK) profile by lowering non-specific uptake in the liver and cornea.

The Problem: Despite this design, off-target toxicity remains a critical failure mode. This guide addresses why this happens and how to fix it.

Diagnostic Workflows & Troubleshooting

Module A: High Background Toxicity (In Vitro/In Vivo)

Symptom: You observe significant cell death in antigen-negative cell lines or unexpected weight loss/neutropenia in animal models.

Root Cause Analysis: Even with the Gly3 spacer, the Bystander Effect (membrane permeability of free MMAE) or Hydrophobic Aggregation (triggering macropinocytosis) are the primary culprits.

Troubleshooting Protocol: The "Free Drug" Audit

Step-by-Step Validation:

-

Assess Free MMAE Levels (Pre-Injection):

-

Method: LC-MS/MS.

-

Threshold: Free MMAE must be < 1.5% of total drug.

-

Action: If high, perform residual removal using tangential flow filtration (TFF) or extensive dialysis against a buffer containing 10% glycerol (to prevent precipitation).

-

-

Evaluate Plasma Stability (The "Leak" Test):

-

Incubate ADC in human/mouse plasma at 37°C for 96 hours.

-

Measure: Release of free MMAE.

-

Logic: The Gly3-VC bond is cleavable by Cathepsin B. If cleavage occurs in plasma (where Cathepsin B should be low/absent), you have premature release.

-

Fix: If plasma stability is poor, the conjugation site may be exposing the linker to serum proteases. Switch from stochastic cysteine conjugation to site-specific conjugation (e.g., THIOMAB™ or enzymatic ligation).

-

-

Check for Aggregates (The "Cluster" Effect):

-

Method: Size Exclusion Chromatography (SEC-HPLC).

-

Critical Limit: Aggregates must be < 5%.

-

Mechanism: Aggregated ADCs are taken up by non-target cells via Fc-gamma receptors or macropinocytosis, bypassing antigen specificity.

-

Module B: Rapid Clearance & Poor Efficacy

Symptom: The ADC clears from circulation too fast to be effective, requiring higher doses that trigger toxicity.

Root Cause Analysis: The "Gly3" mask might be insufficient if the Drug-Antibody Ratio (DAR) is too high. A DAR of 8 (8 drugs per antibody) creates a "greasy patch" on the antibody surface that overrides the hydrophilic benefit of the glycine spacer.

Protocol: Hydrophobicity Interaction Chromatography (HIC) Profiling

Step-by-Step Validation:

-

Run HIC Analysis:

-

Column: Butyl-NPR or Phenyl-5PW.

-

Mobile Phase: Ammonium sulfate gradient.

-

Observation: Late-eluting peaks correspond to high-DAR / high-hydrophobicity species.

-

-

Optimize DAR Distribution:

-

Target: DAR 2–4.

-

Action: If your distribution is skewed toward DAR 6–8, modify your reduction/conjugation ratio.

-

Why: Lower DAR species (2-4) maintain the "stealth" properties of the antibody, whereas DAR 8 species are rapidly sequestered by the liver (hepatotoxicity).

-

Data Comparison: DAR Impact on Toxicity

| Parameter | DAR 2 (Optimal) | DAR 8 (High Risk) |

| Hydrophobicity | Low | High (Overrides Gly3 benefit) |

| Clearance Rate | Slow (Antibody-like) | Fast (Rapid hepatic uptake) |

| Max Tolerated Dose | High (>50 mg/kg) | Low (<10 mg/kg) |

| Off-Target Tox | Minimal | Severe (Liver/Bone Marrow) |

Visualizing the Toxicity Pathway

The following diagram illustrates the mechanistic failure points where off-target toxicity occurs. Use this to pinpoint where your experiment is breaking down.

Figure 1: Toxicity Pathways. Red paths indicate failure modes (Premature cleavage, Aggregation) leading to off-target effects.

FAQ: Specific User Queries

Q: Does the Gly3 spacer affect Cathepsin B cleavage efficiency compared to standard VC-PAB? A: Yes, typically it improves it. The triglycine spacer extends the cleavage site away from the steric bulk of the antibody, making the Val-Cit motif more accessible to lysosomal proteases. However, if you observe low potency, ensure your linker hasn't formed a cyclic byproduct during conjugation, which can inhibit cleavage.

Q: I am seeing corneal toxicity in my mice. Is this related to the linker? A: This is a classic MMAE-related adverse event (ocular toxicity). It is often driven by macropinocytosis of the ADC by corneal epithelial cells.

-

Fix: This is strongly correlated with hydrophobicity. Verify your DAR.[3] Moving from DAR 4 to DAR 2 can significantly reduce corneal uptake.

Q: Can I use DMSO to solubilize the drug-linker during conjugation? A: Yes, but proceed with caution. This compound is moderately soluble, but high percentages of organic solvent (>10% DMSO/DMA) during conjugation can denature the antibody, causing instant aggregation.

-

Recommendation: Dissolve the drug-linker in 100% DMSO, but ensure the final organic concentration in the reaction vessel never exceeds 5-10% (v/v). Add the drug slowly while vortexing.

References

-

Lyon, R. P., et al. (2015).[4] "Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index." Nature Biotechnology. Link

- Core citation for the mechanism of hydrophobicity masking and DAR optimiz

-

Doronina, S. O., et al. (2003). "Development of potent monoclonal antibody auristatin conjugates for cancer therapy."[3][5] Nature Biotechnology. Link

- Foundational text on VC-PAB linkers and MMAE mechanism.

-

Jain, N., et al. (2015). "Current ADC Linker Chemistry." Pharm Res. Link

- Review of linker stability and cleavage mechanisms including Val-Cit.

-

Strop, P., et al. (2013). "Location Matters: Site of Conjugation Modulates Stability and Pharmacokinetics of Antibody Drug Conjugates." Chemistry & Biology. Link

- Evidence for site-specific conjug

Sources

- 1. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]

- 3. bioprocessintl.com [bioprocessintl.com]

- 4. researchgate.net [researchgate.net]

- 5. herbmedpharmacol.com [herbmedpharmacol.com]

analytical issues in DAR determination for MMAE ADCs

Technical Support Center: Analytical Issues in DAR Determination for MMAE ADCs

Welcome to the ADC Analytical Support Hub. Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The MMAE Analytical Challenge

Monomethyl auristatin E (MMAE) is a highly potent microtubule disruptor, typically conjugated via a protease-cleavable valine-citrulline (vc) linker to interchain cysteine residues (e.g., Brentuximab vedotin).

Accurate Drug-Antibody Ratio (DAR) determination is critical because it dictates both efficacy and the therapeutic window. However, MMAE presents specific analytical hurdles:

-

Hydrophobicity: The payload is significantly hydrophobic, causing aggregation or poor recovery in standard chromatography.

-

Heterogeneity: Cysteine conjugation results in a mixture of DAR 0, 2, 4, 6, and 8 species.

-

Linker Instability: Maleimide exchange can occur, complicating historical data comparisons.

This guide provides self-validating protocols and troubleshooting workflows for the three primary analytical methods: HIC , RP-HPLC , and UV-Vis .

Module 1: Hydrophobic Interaction Chromatography (HIC)

The Gold Standard for Cys-Linked ADCs [1]

HIC is the preferred method for cysteine-linked ADCs because it separates species based on the number of hydrophobic drugs attached (DAR 0–8) while preserving the native antibody structure.

Core Protocol: The Ammonium Sulfate System

-

Column: TSKgel Butyl-NPR (2.5 µm, 4.6 × 35 mm) or equivalent non-porous resin.

-

Mobile Phase A: 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0.

-

Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, 25% Isopropanol (IPA) .

-

Gradient: Linear gradient from 0% B to 100% B over 15–20 minutes.

Troubleshooting Guide: HIC Anomalies

| Symptom | Probable Cause | Corrective Action |

| Poor Resolution (e.g., DAR 4/6 overlap) | Gradient slope is too steep. | Decrease gradient slope (increase run time by 5 min). Ensure Mobile Phase A has sufficient salt (1.5 M is standard). |

| Broad/Tailing Peaks | Secondary ionic interactions or slow mass transfer.[2] | Critical: Add 5–10% IPA to Mobile Phase B. IPA reduces hydrophobic "stickiness" better than Acetonitrile for MMAE. |

| Low Recovery (Missing DAR 8) | Irreversible binding of high-DAR species. | Switch to a less hydrophobic column ligand (e.g., Ether instead of Butyl/Phenyl). Increase IPA content in Mobile Phase B. |

| Baseline Drift | Impurities in Ammonium Sulfate. | Use "Trace Metal Grade" salts. Implement "Blank Subtraction" in your CDS (Chromatography Data System).[1] |

Visualization: HIC Separation Logic

Figure 1: Logical flow of HIC separation. High salt forces hydrophobic MMAE payloads to bind to the column; decreasing salt elutes them in order of drug load.

Module 2: Reduced RP-HPLC (PLRP-S)

The Orthogonal Verification Method

While HIC analyzes the intact molecule, Reversed-Phase HPLC (RP-HPLC) on reduced samples analyzes the Light Chain (LC) and Heavy Chain (HC) separately. This is crucial for verifying if the drug is attached to the correct chains.

Core Protocol: PLRP-S Reduction

-

Column: PLRP-S (Polymeric RP), 1000 Å pore size. Note: Do not use standard C18 silica columns; they degrade at the high temperatures required.

-

Sample Prep: Dilute ADC to 2 mg/mL. Add DTT (Dithiothreitol) to 20 mM final concentration. Incubate at 37°C for 15 min.

-

Mobile Phase: Water/Acetonitrile with 0.1% TFA.

-

Temperature: 70°C–80°C (Critical for peak sharpness).

Troubleshooting Guide: RP-HPLC Issues

| Symptom | Probable Cause | Corrective Action |

| "Ghost" Peaks between LC and HC | Incomplete reduction of interchain disulfides. | Increase DTT concentration or incubation time. Ensure pH of reduction buffer is ~8.0. |

| Split Peaks | Alkylation of cysteines or oxidation. | Analyze immediately after reduction. Do not store reduced samples overnight. |

| Poor HC Resolution | Protein precipitation or adsorption. | Use a PLRP-S column with 1000 Å or 4000 Å pore size to allow large HC access. |

| DAR Calculation Mismatch | Integration error. | Formula: |

Visualization: Reduced Analysis Workflow

Figure 2: Workflow for reduced RP-HPLC. Reduction breaks the ADC into LC and HC fragments, allowing independent assessment of drug load on each chain.

Module 3: UV-Vis Spectroscopy

The "Quick Check" & Its Pitfalls

UV-Vis is fast but prone to significant error if the linker-drug absorbance overlaps with the protein.

-

The Math: You must solve two simultaneous equations using absorbances at 280 nm (Protein max) and 248 nm (MMAE max).

[3] -

The Risk: MMAE has a distinct absorbance at 248 nm. However, if your buffer contains preservatives or if the antibody has high aggregation, the scattering will skew the A248 reading, artificially inflating the DAR.

-

Validation: Always cross-reference UV-Vis DAR values with HIC results. If UV-Vis is >0.5 DAR units higher than HIC, suspect signal interference.

References

-

Agilent Technologies. (2024). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Retrieved from

-